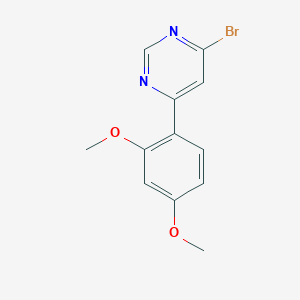
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine
Übersicht
Beschreibung
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine is a heterocyclic compound with a molecular formula of C12H11BrN2O2 . It belongs to the class of organic compounds known as dimethoxybenzenes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a bromo group at the 4th position and a 2,4-dimethoxyphenyl group at the 6th position .Wissenschaftliche Forschungsanwendungen
Synthesis of Nonclassical Antifolates
4-Bromo-6-(2,4-dimethoxyphenyl)pyrimidine serves as a key intermediate in the synthesis of nonclassical antifolates. These compounds, such as 2,4-diamino-6-[2-(3′,4′-dimethoxyphenyl)ethenyl]pyrido[2,3-d]pyrimidine, have been studied for their potential as dihydrofolate reductase inhibitors, which could have implications in cancer treatment and antimicrobial therapies (Gangjee, Devraj, & Lin, 1991).
Antitumor Activity
Research has explored the synthesis and antitumor activity of pyrimidine derivatives including those related to this compound. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown significant activity against specific carcinomas in animal models, highlighting their potential in cancer therapy (Grivsky et al., 1980).
Antibacterial Agents
Studies on pyrimidine derivatives, including those related to this compound, have shown promise as antibacterial agents. The synthesis of various pyrimidine compounds and their evaluation against bacterial strains provide insights into developing new antimicrobial drugs (Stuart, Paterson, Roth, & Aig, 1983).
Photoproduct DNA Repair
Pyrimidine derivatives play a role in studying DNA repair mechanisms, particularly in the context of UV-induced DNA damage. The characterization of enzymes involved in the repair of pyrimidine photoproducts contributes to our understanding of cellular responses to DNA damage, with implications in fields like oncology and aging (Kim et al., 1994).
Inhibitors of Enzymatic Activities
Certain pyrimidine derivatives have been studied as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These studies contribute to the understanding of enzyme function and the potential development of drugs targeting specific metabolic pathways (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-6-(2,4-dimethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFQPGIWSNKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=N2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


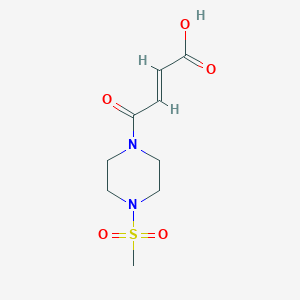
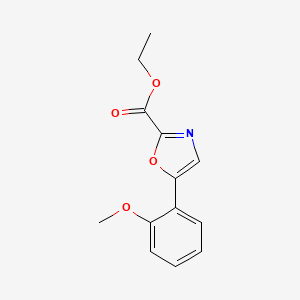
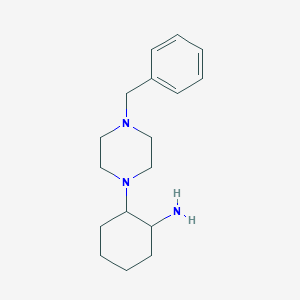
![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
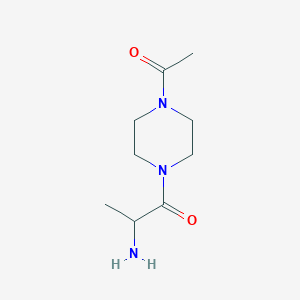
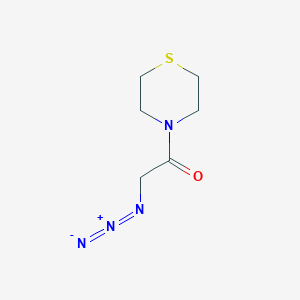
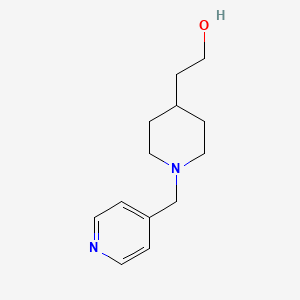

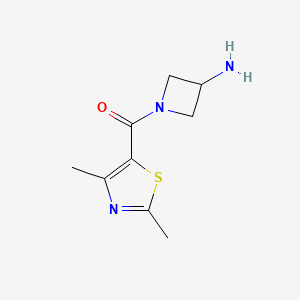
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
